3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate
3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate
Dimethyl-2-hydroxyethylammoniumpropane sulfonate, or NDSB 211, is a nondetergent-sulfobetain. It is zwitterionic over a wide pH range, easily removed by dialysis and shows no significant absorption in the near UV range.
NSDB 211 is an ammonium betaine derivative of propanesulfonic acid. One of a group of non-detergent sulfobetaines having a sulfobetaine hydrophilic group and a short hydrophobic group that cannot aggregate to form micelles.
NSDB 211 is an ammonium betaine derivative of propanesulfonic acid. One of a group of non-detergent sulfobetaines having a sulfobetaine hydrophilic group and a short hydrophobic group that cannot aggregate to form micelles.
Brand Name:
Vulcanchem
CAS No.:
38880-58-9
VCID:
VC20792999
InChI:
InChI=1S/C7H17NO4S.H2O/c1-8(2,5-6-9)4-3-7-13(10,11)12;/h9H,3-7H2,1-2H3;1H2
SMILES:
C[N+](C)(CCCS(=O)(=O)O)CCO.[OH-]
Molecular Formula:
C₇H₁₇NO₄S
Molecular Weight:
229.3 g/mol
3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate
CAS No.: 38880-58-9
Cat. No.: VC20792999
Molecular Formula: C₇H₁₇NO₄S
Molecular Weight: 229.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Dimethyl-2-hydroxyethylammoniumpropane sulfonate, or NDSB 211, is a nondetergent-sulfobetain. It is zwitterionic over a wide pH range, easily removed by dialysis and shows no significant absorption in the near UV range. NSDB 211 is an ammonium betaine derivative of propanesulfonic acid. One of a group of non-detergent sulfobetaines having a sulfobetaine hydrophilic group and a short hydrophobic group that cannot aggregate to form micelles. |
|---|---|
| CAS No. | 38880-58-9 |
| Molecular Formula | C₇H₁₇NO₄S |
| Molecular Weight | 229.3 g/mol |
| IUPAC Name | 2-hydroxyethyl-dimethyl-(3-sulfopropyl)azanium;hydroxide |
| Standard InChI | InChI=1S/C7H17NO4S.H2O/c1-8(2,5-6-9)4-3-7-13(10,11)12;/h9H,3-7H2,1-2H3;1H2 |
| Standard InChI Key | QDYXZZUKRVDVEQ-UHFFFAOYSA-N |
| SMILES | C[N+](C)(CCCS(=O)(=O)O)CCO.[OH-] |
| Canonical SMILES | C[N+](C)(CCCS(=O)(=O)O)CCO.[OH-] |
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